molecular formula C23H29Cl2N3O2 B587617 1-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl]-7-hydroxy-1,2,3,4-tetrahydro-carbostyril-d8 CAS No. 1391054-74-2

1-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl]-7-hydroxy-1,2,3,4-tetrahydro-carbostyril-d8

Cat. No.: B587617
CAS No.: 1391054-74-2
M. Wt: 450.404
InChI Key: CZPAXGIKKRSFRB-UHFFFAOYSA-N
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Description

1-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl]-7-hydroxy-1,2,3,4-tetrahydro-carbostyril-d8 is a complex organic compound with significant applications in pharmaceutical research. This compound is known for its unique structure, which includes a piperazine ring and a quinoline moiety, making it a valuable subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl]-7-hydroxy-1,2,3,4-tetrahydro-carbostyril-d8 typically involves multiple steps, starting with the preparation of the piperazine derivative. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon. The final step usually involves the coupling of the piperazine derivative with the quinoline moiety under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis. These methods often employ continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions is also common to maintain the integrity of the compound .

Chemical Reactions Analysis

Types of Reactions

1-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl]-7-hydroxy-1,2,3,4-tetrahydro-carbostyril-d8 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, which are often used for further research and development in pharmaceuticals .

Scientific Research Applications

1-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl]-7-hydroxy-1,2,3,4-tetrahydro-carbostyril-d8 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl]-7-hydroxy-1,2,3,4-tetrahydro-carbostyril-d8 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound is known to modulate the activity of these targets, leading to various biochemical and physiological effects. The pathways involved often include signal transduction mechanisms that regulate cellular functions .

Properties

IUPAC Name

1-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-3,4-dihydro-2H-quinoline-2,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29Cl2N3O2/c24-19-4-3-5-20(23(19)25)27-14-12-26(13-15-27)10-1-2-11-28-21-16-18(29)8-6-17(21)7-9-22(28)30/h3-6,8,16,22,29-30H,1-2,7,9-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZPAXGIKKRSFRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)O)N(C1O)CCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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